4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8) is a trisubstituted pyrimidine derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 g/mol. The compound features a pyrimidine core bearing a chlorine atom at the 4-position, a methyl group at the 6-position, and a pyrrolidin-1-yl moiety at the 2-position.

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 53461-40-8
Cat. No. B1611740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
CAS53461-40-8
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)Cl
InChIInChI=1S/C9H12ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
InChIKeyMKWZTGQAQGJTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8): Procurement-Grade Trisubstituted Pyrimidine Building Block


4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8) is a trisubstituted pyrimidine derivative with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 g/mol [1]. The compound features a pyrimidine core bearing a chlorine atom at the 4-position, a methyl group at the 6-position, and a pyrrolidin-1-yl moiety at the 2-position . With a computed LogP of 2.47 and one rotatable bond , it occupies a defined physicochemical space within the pyrimidine building block landscape, positioning it as a versatile intermediate for medicinal chemistry applications, particularly in kinase inhibitor and targeted protein degrader synthesis .

Why 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine Cannot Be Interchanged with In-Class Analogs


Within the C₉H₁₂ClN₃ pyrimidine building block family, regioisomeric substitution patterns dictate fundamentally different chemical reactivity and biological targeting profiles. The target compound positions the chlorine leaving group at C4, the methyl at C6, and the pyrrolidine at C2—a specific arrangement that governs both the electronic environment of the pyrimidine ring and the steric accessibility of the chloro substituent for nucleophilic aromatic substitution (SNAr) reactions . Its closest regioisomer, 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 914349-69-2), places the pyrrolidine at C6 and the methyl at C2, producing a distinct dipole moment and altered reactivity at the chloro-bearing position . Furthermore, the 2-pyrrolidinyl group in the target compound serves as a hinge-binding motif recognized in numerous kinase inhibitor pharmacophores, whereas analogs lacking this substituent (e.g., 4-chloro-6-methylpyrimidine, CAS 3435-25-4) forfeit this critical binding interaction entirely [1]. These structural differences mean that substitution with a close analog cannot be assumed to preserve synthetic outcomes or biological activity without explicit experimental validation.

Head-to-Head Comparative Evidence for 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8)


Regiochemical Differentiation: C2-Pyrrolidinyl Enables Unique Hinge-Binding Geometry vs. C6-Pyrrolidinyl Regioisomer

The target compound (53461-40-8) bears the pyrrolidin-1-yl substituent at the pyrimidine C2 position, a well-established hinge-binding motif in ATP-competitive kinase inhibitors. In contrast, its closest commercially available regioisomer, 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 914349-69-2), positions the pyrrolidine at C6, which directs the heterocycle toward the solvent-exposed region rather than the kinase hinge . Patent literature covering pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors explicitly describes 2-pyrrolidinylpyrimidine cores as the bioactive scaffold, while C6-substituted variants serve different steric and electronic roles [1]. The C2 pyrrolidine nitrogen participates in a key hydrogen bond with the kinase hinge backbone, a interaction that is geometrically impossible for the C6 regioisomer.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

LogP and Physical State Differentiation: Liquid at Ambient Temperature with LogP 2.47 vs. Solid Analogs

The target compound is reported as a liquid (or solid/liquid) at ambient temperature with a measured LogP of 2.47 and possesses only one rotatable bond . This contrasts with simpler pyrimidine building blocks such as 4-chloro-6-methylpyrimidine (CAS 3435-25-4, MW 128.56, solid) and 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5, solid), which lack the pyrrolidine substituent entirely . The liquid physical state facilitates accurate liquid handling in automated high-throughput synthesis platforms, reducing weighing errors and enabling precise stoichiometric control during parallel library synthesis. The LogP of 2.47 places this compound in a favorable lipophilicity range for CNS drug discovery (typically LogP 2–5) [1].

Physicochemical Characterization Formulation Development ADME Prediction

Purity Tier and Quality Control: 95% Standard with Batch-Specific NMR/HPLC/GC vs. Custom Synthesis-Only Analogs

The target compound is offered at a standard purity of 95% by multiple established vendors including Bidepharm (Cat. BD276478, with batch-specific QC certificates including NMR, HPLC, and GC analysis) and Sigma-Aldrich/BLD Pharmatech . In contrast, its regioisomer 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 914349-69-2) is predominantly available only through custom synthesis channels with variable lead times [1]. MolCore offers the compound at NLT 98% purity under ISO-certified quality systems, providing an elevated purity option for GLP-grade studies .

Quality Control Batch Reproducibility Procurement Reliability

Storage Stability: Inert Atmosphere Requirement at 2–8°C vs. Ambient-Stable Simpler Pyrimidines

The target compound requires storage under inert atmosphere at 2–8°C , a more stringent condition than structurally simpler pyrimidine building blocks such as 4-chloro-6-methylpyrimidine (CAS 3435-25-4), which can be stored at ambient temperature . This storage requirement reflects the increased hydrolytic sensitivity conferred by the electron-rich pyrrolidine substituent at C2, which can activate the pyrimidine ring toward nucleophilic attack at the C4 chloro position under ambient humidity. Aladdin further specifies argon-charged packaging and wet ice shipping for this compound .

Stability Storage Conditions Supply Chain Management

Building Block Classification: Protein Degrader (PROTAC) Building Block Designation vs. General Synthetic Intermediates

The target compound is explicitly categorized as a 'Protein Degrader Building Block' by specialty chemical suppliers, reflecting its utility in assembling proteolysis-targeting chimeras (PROTACs) . This classification is supported by its bifunctional character: the C4 chloro group serves as a derivatization handle for linker attachment, while the C2 pyrrolidine can engage protein targets. In contrast, 2-substituted pyrimidines without the chloro leaving group (e.g., 2-(pyrrolidin-1-yl)pyrimidine, CAS 192197-34-5) lack the synthetic handle needed for downstream conjugation . The presence of both a leaving group (Cl) and a recognition element (pyrrolidine) on the same scaffold is a structural prerequisite for PROTAC building blocks, a feature absent in simpler mono-functional pyrimidines.

PROTAC Targeted Protein Degradation Chemical Biology

Optimal Application Scenarios for 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (CAS 53461-40-8) Based on Verified Evidence


Kinase Inhibitor Library Synthesis via C4-Chloro SNAr Diversification

The C2-pyrrolidinyl group serves as a pre-installed hinge-binding motif, while the C4-chloro substituent provides a reactive handle for SNAr-based diversification with amines, anilines, or alkoxides. This enables the rapid generation of focused kinase inhibitor libraries without requiring post-coupling introduction of the hinge-binding element. The Boehringer Ingelheim patent family (US 8,962,641 B2) demonstrates the validity of 2-pyrrolidinylpyrimidine scaffolds for generating ACC1/ACC2 inhibitors, providing a precedented framework for library design [1]. Researchers should ensure inert atmosphere conditions during SNAr reactions to prevent hydrolytic dechlorination.

PROTAC Linker Attachment Using the C4-Chloro as a Conjugation Handle

The bifunctional architecture of this compound—combining a target-recognition element (C2-pyrrolidine) with a derivatizable leaving group (C4-Cl)—makes it suitable for assembling PROTAC molecules. The C4 position can be functionalized with amine-terminated polyethylene glycol or alkyl linkers via SNAr chemistry, while the C2-pyrrolidine maintains engagement with the protein target of interest. This approach is supported by the compound's commercial classification as a Protein Degrader Building Block . The LogP of 2.47 also falls within the optimal range for maintaining cell permeability of the final PROTAC conjugate .

CNS-Targeted Drug Discovery Leveraging Favorable LogP and Low Rotatable Bond Count

With a LogP of 2.47 and only one rotatable bond, this compound possesses physicochemical properties consistent with CNS drug-likeness criteria (typically LogP 2–5, ≤3 rotatable bonds for optimal BBB penetration) . The liquid physical form facilitates accurate dispensing in automated parallel synthesis platforms, reducing variability in CNS-focused library production. The compound's moderate lipophilicity and low molecular weight (197.66) suggest it can serve as a fragment-sized starting point for CNS programs targeting kinases implicated in neurodegenerative diseases [2].

Antiparasitic Drug Discovery: Scaffold for Antitrypanosomal and Antitubercular Agent Development

Structural analogs within the 2-pyrrolidinylpyrimidine class have demonstrated activity against Trypanosoma brucei (IC₅₀ values in the sub-micromolar range) and Mycobacterium tuberculosis in phenotypic screening campaigns [3][4]. The target compound, with its synthetically accessible C4-chloro handle, can serve as a starting scaffold for structure-activity relationship (SAR) exploration in antiparasitic drug discovery programs. The pyrrolidine moiety is a recognized pharmacophore in several antiparasitic agents, and the C4 position allows systematic variation to optimize potency and selectivity [3].

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